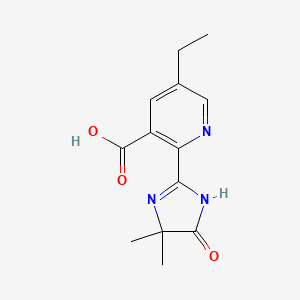
4-Desisopropyl-4-methyl Imazethapyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Desisopropyl-4-methyl Imazethapyr is a derivative of Imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective action against a wide range of weeds, making them valuable in agricultural practices. This compound is particularly noted for its effectiveness in controlling annual grasses, broadleaf weeds, and perennial sedges in various crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desisopropyl-4-methyl Imazethapyr typically involves the modification of the parent compound, Imazethapyr. The process includes the removal of the isopropyl group and the introduction of a methyl group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the isopropyl group with a methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Desisopropyl-4-methyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-Desisopropyl-4-methyl Imazethapyr has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its degradation in soil and its impact on soil health and microbial populations.
Biological Studies: Investigating its effects on non-target organisms, including aquatic life and soil microorganisms.
Industrial Applications: Utilized in the formulation of herbicidal products for commercial use.
Mecanismo De Acción
The mechanism of action of 4-Desisopropyl-4-methyl Imazethapyr involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of the target weeds .
Comparación Con Compuestos Similares
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: Known for its effectiveness against a broad spectrum of weeds.
Uniqueness
4-Desisopropyl-4-methyl Imazethapyr is unique due to its specific structural modifications, which enhance its selectivity and effectiveness against certain weed species. Its modified structure also influences its degradation rate and environmental impact, making it a valuable alternative in specific agricultural settings.
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-7-5-8(11(17)18)9(14-6-7)10-15-12(19)13(2,3)16-10/h5-6H,4H2,1-3H3,(H,17,18)(H,15,16,19) |
Clave InChI |
OYEPWAGTLOPQFP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)

